molecular formula C17H20ClN3O3S B2849964 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2194849-68-6

2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2849964
CAS No.: 2194849-68-6
M. Wt: 381.88
InChI Key: UIVOJOQGMHEIBC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a 4-chlorophenoxy group and a piperidine ring bearing a 1,3,4-thiadiazol-2-yloxy moiety. The compound’s design leverages heterocyclic systems (thiadiazole and piperidine) known for modulating bioavailability and target interactions in drug discovery .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,24-14-5-3-12(18)4-6-14)15(22)21-9-7-13(8-10-21)23-16-20-19-11-25-16/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOJOQGMHEIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=NN=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the Chlorophenoxy Group: The chlorophenoxy group is attached via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Insights :

  • Quinazoline-substituted analogs may exhibit higher molecular weight and steric hindrance, reducing membrane permeability.

Thiadiazole-Containing Compounds

Thiadiazole rings are valued for their metabolic stability and π-stacking capabilities.

Compound Name Key Structural Features Biological Relevance Evidence
Target Compound 1,3,4-Thiadiazole linked to piperidine
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiazolidinone-thiadiazole hybrid Antifungal/antibacterial potential*

Insights :

  • The thiazolidinone hybrid in demonstrates how thiadiazole’s conjugation with other heterocycles broadens pharmacological profiles.
  • The target compound’s lack of a thiazolidinone moiety may reduce hydrogen-bonding capacity compared to .

Intermediate Compounds with Chlorophenyl Groups

Chlorophenyl-substituted intermediates are prevalent in pesticide and drug synthesis.

Compound Name Role in Synthesis Yield Evidence
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Chalcone intermediate
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one Pesticide intermediate
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pseudo-natural product precursor

Insights :

  • The target compound’s 4-chlorophenoxy group mirrors intermediates in , suggesting utility in agrochemical development.
  • Substitution of the propan-1-one backbone with pyrazoles introduces nitrogen-rich pharmacophores, differing from the target’s thiadiazole system.

Insights :

  • The target compound’s synthesis may require multi-step heterocyclic functionalization, akin to , but with challenges in isolating thiadiazole intermediates.

Biological Activity

The compound 2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one , often referred to as a thiadiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClN5O2S
  • Molecular Weight : 427.91 g/mol
  • CAS Number : 838812-13-8

The compound contains a piperidine moiety and a chlorophenoxy group, which are known for their diverse pharmacological properties. The presence of the thiadiazole ring further enhances its potential bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this thiadiazole derivative exhibit various biological activities, including:

  • Anticancer Activity : Compounds with thiadiazole and piperidine structures have shown promising results against different cancer cell lines.
  • Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth.
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways.

Anticancer Activity

A study evaluating the anticancer effects of related thiadiazole compounds demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values as low as 4.36 µM compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-74.36
Compound BHCT1165.12
Compound CBel-74023.89

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been explored through various assays. For example, derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory properties of compounds featuring the thiadiazole moiety. Notably, some studies highlighted their effectiveness as acetylcholinesterase (AChE) inhibitors, which is relevant for conditions such as Alzheimer's disease. The synthesized compounds exhibited varying degrees of inhibition with IC50 values ranging from 1.21 µM to 6.28 µM .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound DAChE1.21
Compound EUrease6.28
Compound FCarbonic Anhydrase3.45

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Anticancer Effects :
    • A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on MCF-7 cells. Results indicated that modifications to the piperidine ring enhanced activity, suggesting structure-activity relationships that could guide future drug design .
  • Antimicrobial Testing :
    • Another study investigated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations below 100 µg/mL .

Q & A

Synthetic Optimization Strategies

Q: What methodologies are recommended to optimize the synthesis of this compound? A:

  • Stepwise Functional Group Assembly : Prioritize the formation of the thiadiazole-piperidine moiety via cyclization reactions. For example, acylation of piperidine derivatives followed by thiadiazole incorporation under reflux conditions with anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
  • Microwave-Assisted Synthesis : Accelerate reaction rates and improve yields (e.g., 15–20% yield enhancement) for steps involving condensation or heterocycle formation by using microwave irradiation (120–150°C, 30–60 min) .
  • Catalyst Selection : Employ palladium or copper catalysts for coupling reactions involving chlorophenoxy groups, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .

Structural Elucidation via Crystallography

Q: How can crystallographic studies resolve the three-dimensional structure of this compound? A:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on bond lengths and angles. Key structural parameters include:
Bond Type Length (Å) Source
C–F (thiadiazole)1.340–1.352
C–O (phenoxy)1.345–1.455
N–S (thiadiazole)1.65–1.70
  • Handling Twinned Data : For challenging crystals, employ SHELXE for phase refinement and resolve ambiguities using high-resolution datasets (d-spacing < 1.0 Å) .

Advanced Purification Techniques

Q: What purification methods ensure high purity for biological assays? A:

  • Column Chromatography : Use gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate regioisomers, monitoring fractions via TLC (Rf = 0.3–0.5) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products with >95% purity .

Addressing Biological Activity Contradictions

Q: How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)? A:

  • Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to establish activity thresholds. For example, IC₅₀ values <10 µM indicate potent anticancer activity .
  • Target-Specific Assays : Use kinase inhibition or receptor-binding studies to differentiate mechanisms. Fluorophenyl and thiadiazole moieties may selectively target EGFR or topoisomerase II .

Computational Modeling for SAR Studies

Q: What computational approaches predict structure-activity relationships (SAR)? A:

  • Molecular Docking : Utilize AutoDock Vina with PDB IDs (e.g., 1M17 for kinase targets) to assess binding affinities. The chlorophenoxy group shows hydrophobic interactions in active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiadiazole rings exhibit high electron-withdrawing capacity, influencing metabolic stability .

Functional Group Reactivity

Q: Which functional groups dominate reactivity in this compound? A:

  • Thiadiazole-Piperidine Core : Susceptible to nucleophilic attack at the sulfur atom; stabilize using electron-withdrawing substituents .
  • Chlorophenoxy Group : Participates in π-π stacking and halogen bonding, critical for target recognition. Optimize steric effects via methyl branching .

Multi-Step Synthesis Challenges

Q: How to mitigate side reactions during multi-step synthesis? A:

  • Intermediate Trapping : Isolate reactive intermediates (e.g., imine derivatives) via Schlenk techniques to prevent degradation .
  • Temperature Control : Maintain −78°C for lithiation steps (e.g., Grignard reactions) to avoid undesired cyclization .

Analytical Characterization Workflow

Q: What analytical techniques validate purity and structure? A:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.08) .

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